molecular formula C13H18N4O3S B2650965 8-((2-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 498535-84-5

8-((2-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2650965
CAS No.: 498535-84-5
M. Wt: 310.37
InChI Key: MGPJSYMHARWDDH-UHFFFAOYSA-N
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Description

8-((2-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family This compound features a purine core substituted with various functional groups, including a hydroxypropylthio group, a methyl group, and a methylallyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Thioether Formation: The introduction of the hydroxypropylthio group is achieved through a nucleophilic substitution reaction. This involves reacting the purine derivative with 2-hydroxypropylthiol under basic conditions.

    Alkylation: The methyl and methylallyl groups are introduced via alkylation reactions. Methylation can be performed using methyl iodide in the presence of a base, while the methylallyl group can be introduced using an appropriate allylating agent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-((2-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of sulfur using reducing agents such as lithium aluminum hydride.

    Substitution: The purine core can undergo nucleophilic substitution reactions, allowing for further functionalization. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles (amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deoxygenated derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

8-((2-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-((2-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione depends on its interaction with molecular targets:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Pathways Involved: The exact pathways depend on the biological context but may include inhibition of nucleotide synthesis or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione: Similar structure but with a hydroxyethylthio group instead of hydroxypropylthio.

    8-((2-hydroxypropyl)thio)-3-methyl-7-allyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with an allyl group instead of a methylallyl group.

Uniqueness

8-((2-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

8-(2-hydroxypropylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-7(2)5-17-9-10(14-13(17)21-6-8(3)18)16(4)12(20)15-11(9)19/h8,18H,1,5-6H2,2-4H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPJSYMHARWDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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